
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Bioactive Compounds
Studies on the synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole ring highlight the importance of this moiety in the development of antitumor agents. For instance, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, demonstrating significant antitumor activity toward a panel of cell lines in vitro, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, showcasing the potential of these structures in cancer research (Maftei et al., 2013).
Antimalarial and Phototoxicity Studies
Research on the antimalarial activity and phototoxicity of benzo(h)quinoline-4-methanols, which share structural similarities with the quinazoline moiety, reveals the potential of such compounds in treating malaria. Rice (1976) reported that several alpha-dibutylaminomethylbenzo(h)quinoline-4-methanols showed significant antimalarial activity against Plasmodium berghei in mice, although they were moderately phototoxic, highlighting a balance between efficacy and safety in drug development (Rice, 1976).
DFT and Spectroscopic Characterization
Studies utilizing DFT and spectroscopic methods for the characterization of compounds containing chlorophenyl and oxadiazole structures provide insights into their electronic properties and potential applications. Wazzan et al. (2016) conducted DFT, TD-DFT/PCM calculations, and spectroscopic characterization of dyes involving 4-chlorophenyl and oxadiazole moieties, demonstrating their potential in biological applications and as corrosion inhibitors due to their electronic properties (Wazzan et al., 2016).
CO2 Fixation into Value-Added Chemicals
Research on the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2, particularly using ionic liquids as dual solvent-catalysts, underscores the environmental and synthetic value of incorporating CO2 into valuable chemicals. Lu et al. (2014) highlighted an efficient transformation of CO2 into quinazoline-2,4(1H,3H)-diones at atmospheric pressure, showcasing the green chemistry potential of these methodologies (Lu et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzylamine and anthranilic acid. The second intermediate is 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 4-chlorobenzyl alcohol, hydrazine hydrate, and 3-hydroxyquinazoline-2,4(1H,3H)-dione. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "anthranilic acid", "4-chlorobenzyl alcohol", "hydrazine hydrate", "3-hydroxyquinazoline-2,4(1H,3H)-dione", "coupling agent" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione:", "- React 4-methylbenzylamine with anthranilic acid in the presence of a dehydrating agent to form 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione:", "- React 4-chlorobenzyl alcohol with hydrazine hydrate to form 1-(4-chlorobenzyl)hydrazine.", "- React 1-(4-chlorobenzyl)hydrazine with 3-hydroxyquinazoline-2,4(1H,3H)-dione in the presence of a dehydrating agent to form 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates to form final product:", "- React 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione in the presence of a coupling agent to form 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207027-03-9 |
Produktname |
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H19ClN4O3 |
Molekulargewicht |
458.9 |
IUPAC-Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
InChI-Schlüssel |
RAGOCUHNIAXAHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)
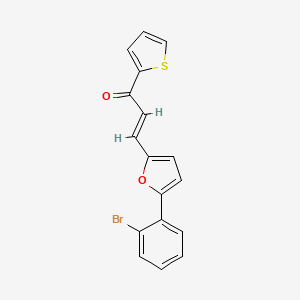

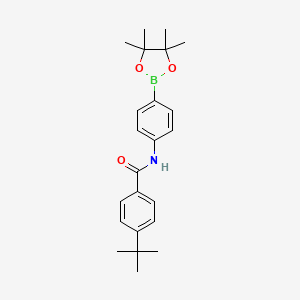
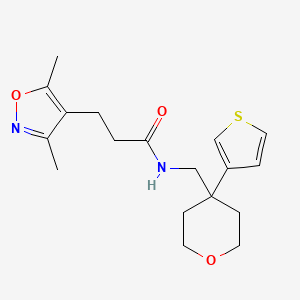
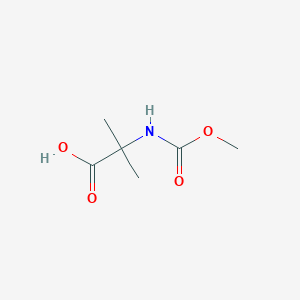
![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)
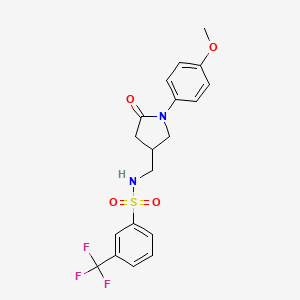
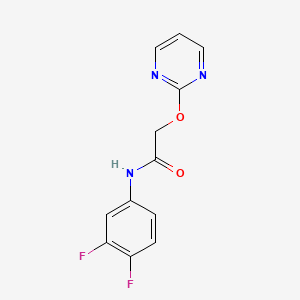

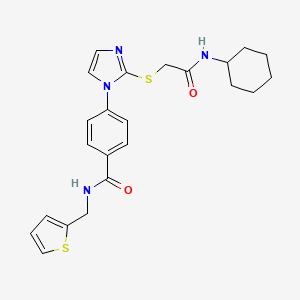
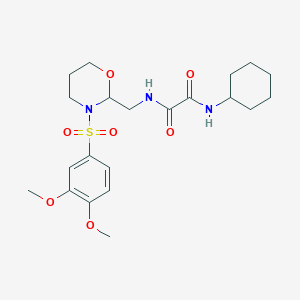
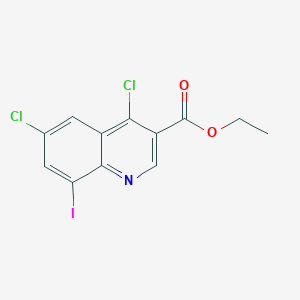
![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)